molecular formula C21H22N2O3S2 B2928138 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide CAS No. 941875-10-1

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide

Cat. No. B2928138
CAS RN: 941875-10-1
M. Wt: 414.54
InChI Key: PCIRHMROFUFVHG-UHFFFAOYSA-N
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide, also known as DT-13, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of related compounds, such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides, involves C-C coupling methodology and has been explored for various biological activities, including antioxidant, antibacterial, and urease inhibition effects. These compounds have shown moderate to significant activities, with particular effectiveness in urease inhibition, surpassing the standard used in studies. Molecular docking studies indicate that these derivatives bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in enzyme inhibition (Gull et al., 2016).

Antitumor Activity

Derivatives bearing different heterocyclic rings based on the 2-(4-aminophenyl)benzothiazole structure have been synthesized and screened for antitumor activity against various human tumor cell lines. Certain compounds demonstrated considerable anticancer activity against some cancer cell lines, suggesting the potential therapeutic application of these derivatives in cancer treatment (Yurttaş et al., 2015).

Antimicrobial and Antioxidant Properties

Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized to explore their biological activities, including antimicrobial and antioxidant properties. Some compounds showed strong antimicrobial activity against specific bacteria and exhibited high DNA protective ability against oxidative damage, indicating their potential as chemotherapeutic agents (Gür et al., 2020).

Novel Synthesis and Evaluation for Anticonvulsant Agents

The development of new benzothiazole derivatives has been aimed at evaluating their potential as anticonvulsant agents. Studies have identified compounds with significant potency, suggesting the potential application of these derivatives in treating convulsive disorders (Liu et al., 2016).

properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-14-4-6-16(7-5-14)22-20(24)10-17-13-28-21(23-17)27-12-15-8-18(25-2)11-19(9-15)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIRHMROFUFVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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